molecular formula C20H21N7O2 B2919748 6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 1257552-47-8

6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one

カタログ番号: B2919748
CAS番号: 1257552-47-8
分子量: 391.435
InChIキー: QDYIBGLRZOPEQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a sophisticated chemical entity designed for medicinal chemistry and drug discovery research. It features a hybrid structure incorporating multiple nitrogen-containing heterocycles, including pyridazinone and pyrimidinone moieties, which are recognized in scientific literature as privileged scaffolds in pharmaceutical development . These core structures are frequently investigated for their diverse biological activities, positioning this compound as a valuable intermediate for synthesizing novel therapeutic agents . Its structure suggests potential as a key intermediate for the synthesis of complex fused ring systems, similar to those used in developing compounds with targeted biological activities . Researchers can utilize this chemical to explore structure-activity relationships (SAR), particularly in programs aimed at kinase inhibition or modulating various enzymatic pathways. The presence of the piperazine linker offers conformational flexibility, which can be instrumental in optimizing binding affinity and selectivity against biological targets. This product is intended for use in vitro assays and as a building block in synthetic organic chemistry to advance the development of new molecular probes and lead compounds.

特性

IUPAC Name

6-methyl-3-[2-oxo-2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-15-12-19(28)27(14-22-15)13-20(29)26-10-8-25(9-11-26)18-6-5-17(23-24-18)16-4-2-3-7-21-16/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYIBGLRZOPEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and pyridazine rings. Key steps include:

    Formation of the Pyrimidine Core: This is usually achieved through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of the Piperazine Ring: This step involves nucleophilic substitution reactions where the piperazine ring is attached to the pyrimidine core.

    Attachment of the Pyridazine Ring: The final step involves the formation of the pyridazine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

化学反応の分析

2.1. General Reaction Mechanisms

The synthesis of pyrimidine derivatives often involves reactions such as condensation, cyclization, and substitution. For the compound , several key reactions can be highlighted:

  • Condensation Reactions : The formation of the pyrimidine ring typically involves condensation reactions between appropriate precursors. For example, reactions between 3-oxo derivatives and hydrazones can yield pyrimidine structures through cyclization mechanisms.

  • Cyclization : The cyclization step is critical in forming the fused heterocyclic structures. This often involves the elimination of small molecules like water or ammonia during the reaction process.

2.2. Specific Reactions Involving the Compound

Recent studies have focused on synthesizing related pyridazinone derivatives through various chemical pathways:

  • Formation of Pyridazinone Derivatives :

    • The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds (e.g., cyanoacetic acid) in acetic anhydride has been established as an effective method for synthesizing pyridazinone derivatives. This involves generating an alkylidene intermediate that undergoes cyclization to form the final product .

  • Enaminone Formation :

    • The 6-acetyl derivative can react with DMF-DMA to yield enaminone derivatives, which can further react with various aminoazoles to produce azolo[1,5-a]pyrimidine derivatives .

2.3. Reaction Conditions and Yields

The synthesis of these compounds typically requires specific conditions:

  • Reagents : Common reagents include acetic anhydride, DMF-DMA, and various active methylene compounds.

  • Conditions : Reactions are often conducted under reflux conditions to facilitate the necessary thermal energy for cyclization and condensation processes.

The yields from these reactions can be substantial, with some studies reporting yields exceeding 80% for certain derivatives .

3.2. Characterization Data

Characterization of synthesized compounds typically involves:

  • NMR Spectroscopy : Used for confirming the structure through chemical shifts.

  • IR Spectroscopy : Identifies functional groups based on absorption peaks.

For example, a synthesized derivative may show characteristic peaks at v/cm1\text{v}/\text{cm}^{−1} for carbonyl groups around 1670–1650 cm1^{-1}, indicating successful formation .

科学的研究の応用

6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives ()

Compounds 9, 11a, 12a, and 13° () share the pyridazinone scaffold but lack the piperazine-pyrimidinone hybrid system. Key differences include:

Property Target Compound Compound 9 ()
Core structure Pyrimidin-4(3H)-one Pyridazin-3(2H)-one
Substituent at position 3 2-Oxoethyl-piperazine-pyridazinyl 4-Butoxyphenylamino-phenyl
Molecular weight ~450–500 (estimated) 343.4 (reported)
Bioactivity Hypothesized kinase/GPCR modulation Formyl peptide receptor agonism

Key Insight : The target compound’s piperazine-pyridazinyl chain may improve blood-brain barrier penetration compared to the lipophilic butoxyphenyl group in Compound 9 .

Pyrimidinone Derivatives with Piperazine Moieties ()

European Patent Application compounds () and the complex in share the piperazine-ethyl linker but differ in core heterocycles:

Property Target Compound Patent Compound (e.g., 7-(piperazin-1-yl) ) Compound
Core structure Pyrimidin-4(3H)-one 4H-Pyrazino[1,2-a]pyrimidin-4-one Pyrimidin-2-yl-phenylpiperazine
Substituent diversity Pyridazinyl-pyridine Varied (e.g., indazolyl, coumarinyl) Indazolyl-pyrrolidine
Molecular weight ~450–500 (estimated) 400–550 (reported) ~900 (reported)

Key Insight: The target compound’s pyridazinyl group may enhance selectivity for adenosine receptors over coumarin-based analogs, which often exhibit off-target fluorescence .

Thienopyrimidinone Analogs ()

The compound 5-(4-chlorophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-thieno[2,3-d]pyrimidin-4(3H)-one () shares the 2-oxoethyl-amine linker but replaces pyridazine with a thienopyrimidinone core:

Property Target Compound Compound
Core structure Pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one
Substituent at position 3 Piperazine-pyridazinyl Pyrrolidinyl
Molecular weight ~450–500 (estimated) 387.88 (reported)
Chlorine substitution Absent Present at phenyl ring

Key Insight : The chlorine in ’s compound increases electrophilicity but may reduce metabolic stability compared to the target compound’s pyridazinyl group .

生物活性

The compound 6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a novel pyrimidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses based on available research findings.

Chemical Structure

The molecular formula of the compound is C19H22N6O2C_{19}H_{22}N_6O_2 with a molecular weight of 366.43 g/mol. Its structure includes a pyrimidine ring substituted with various functional groups that enhance its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its anti-tubercular and anticancer properties.

Anti-Tubercular Activity

Recent research has highlighted the potential of similar pyrimidine derivatives in combating Mycobacterium tuberculosis. For instance, a series of compounds related to this class exhibited significant anti-tubercular activity with IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis H37Ra . The specific mechanisms often involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival.

Anticancer Properties

The compound's structural features suggest potential anticancer activity, particularly against various cancer cell lines. Studies involving related compounds have shown promising results:

  • Compound 47f demonstrated activity against colon carcinoma HCT-116 with an IC50 value of 6.2 μM .
  • Other derivatives have shown selective toxicity towards cancer cells while maintaining lower toxicity to normal human cells, indicating a favorable therapeutic index .

The biological mechanisms underlying the activity of this compound are likely multifaceted:

  • Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in nucleotide synthesis, which is critical for both bacterial and cancer cell proliferation.
  • Receptor Modulation : The piperazine moiety may interact with various receptors or proteins, modulating signaling pathways that lead to apoptosis in cancer cells or inhibit bacterial growth .
  • Docking Studies : Molecular docking studies have indicated that these compounds can effectively bind to target proteins, suggesting their potential as lead compounds for further development .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

StudyCompoundActivityIC50/IC90 Values
Derivative Series IAnti-tubercularIC90: 3.73 - 40.32 μM
Compound 47fAnticancer (HCT-116)IC50: 6.2 μM
Various PyrimidinesGeneral AnticancerVaries by compound

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。